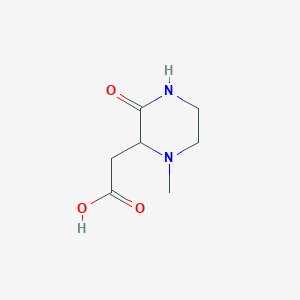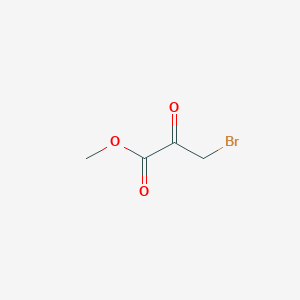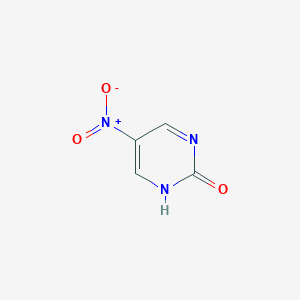
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione
Vue d'ensemble
Description
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione: is a fluorinated β-diketone with the molecular formula C₇H₂F₁₀O₂ and a molecular weight of 308.0736 g/mol . This compound is known for its high thermal stability and unique chemical properties due to the presence of multiple fluorine atoms. It is commonly used in various scientific and industrial applications, particularly in the field of coordination chemistry and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione can be synthesized through the fluorination of 2,4-heptanedione. The process typically involves the use of fluorinating agents such as sulfur tetrafluoride (SF₄) or cobalt trifluoride (CoF₃) under controlled conditions . The reaction is carried out in an inert atmosphere, often using nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fluorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Complexation Reactions: It forms stable complexes with metal ions, which are useful in coordination chemistry.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as (e.g., amines, thiols) are used under mild conditions to replace fluorine atoms.
Complexation Reactions: Metal salts (e.g., copper(II) chloride, nickel(II) acetate ) are used in the presence of solvents like ethanol or acetonitrile.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Metal Complexes:
Applications De Recherche Scientifique
1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione has several scientific research applications, including:
Coordination Chemistry: Used as a ligand to form metal complexes with unique electronic and structural properties.
Material Science: Employed in the synthesis of advanced materials with high thermal stability and specific electronic characteristics.
Analytical Chemistry: Utilized in mass spectrometry and other analytical techniques due to its distinct mass spectral features.
Biological Studies: Investigated for its potential use in biological systems, particularly in the study of enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione involves its ability to form stable complexes with metal ions. The fluorine atoms enhance the electron-withdrawing properties of the compound, making it an effective ligand in coordination chemistry . The molecular targets include various metal ions, and the pathways involved are primarily related to the formation of coordination bonds and stabilization of metal-ligand complexes .
Comparaison Avec Des Composés Similaires
- 1,1,1,5,5,6,6,7,7,7-Dodecafluoro-2,4-heptanedione
- 1,1,1,5,5,6,6,7,7,7-Nonafluoro-2,4-heptanedione
- 1,1,1,5,5,6,6,7,7,7-Octafluoro-2,4-heptanedione
Comparison: 1,1,1,5,5,6,6,7,7,7-Decafluoro-2,4-heptanedione is unique due to its high degree of fluorination, which imparts superior thermal stability and distinct chemical properties compared to its less fluorinated analogs . The presence of ten fluorine atoms significantly enhances its electron-withdrawing capability, making it a more effective ligand in coordination chemistry and a valuable compound in material science .
Propriétés
IUPAC Name |
1,1,1,5,5,6,6,7,7,7-decafluoroheptane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F10O2/c8-4(9,6(13,14)7(15,16)17)2(18)1-3(19)5(10,11)12/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUORUQZBFOQDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(C(C(F)(F)F)(F)F)(F)F)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80329968 | |
| Record name | 3H,3H-Perfluoroheptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20583-66-8 | |
| Record name | 3H,3H-Perfluoroheptane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80329968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20583-66-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the chain length of fluorinated β-diketonates affect the luminescence properties of ytterbium(III) complexes?
A1: Research suggests that increasing the fluorinated β-diketonate chain length leads to a decrease in the luminescence intensity of the Yb(3+) (2)F5/2→(2)F7/2 transition at around 980 nm. This decrease in intensity is also associated with a shorter (2)F5/2 excited state lifetime. Interestingly, the ligand lifetime value remains relatively unaffected by the chain length. []
Q2: What are the structural characteristics of ytterbium(III) complexes containing 1,1,1,5,5,6,6,7,7,7-decafluoro-2,4-heptanedione as a ligand?
A2: Studies have shown that these complexes typically exhibit octacoordination around the Yb(3+) ion. This was confirmed through single-crystal X-ray structures for some fluorinated complexes and predicted using the Sparkle/PM6 model for others. [] This information provides valuable insights for researchers interested in designing and synthesizing new ytterbium(III) complexes with tailored luminescent properties for various optical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)










